4-ethynyl-1-propyl-1H-pyrazole
Overview
Description
“4-ethynyl-1-propyl-1H-pyrazole” is a chemical compound with the molecular formula C8H10N2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The InChI code for “4-ethynyl-1-propyl-1H-pyrazole” is 1S/C8H10N2/c1-3-5-10-7-8(4-2)6-9-10/h2,6-7H,3,5H2,1H3 . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms in the molecule.Scientific Research Applications
General Synthesis Methods
- A general method for synthesizing 4-(alkyl)pyrazoles, including the synthesis of 4-(ethyl)pyrazoles, was developed. This method involves a two-step reaction, starting with the reaction between organyl diethylacetals and the Vilsmeier reagent to yield a mixture of ethoxy- and dimethylamino-acroleins, which then reacts with hydrazine monohydrogenchloride. The 4-(phenyl)pyrazole derivative exhibited lower solubility in common organic solvents, indicating its potential for specialized applications in material science due to its solid-state structure and intermolecular interactions (Reger et al., 2003).
Synthesis of Dihydropyrazole and Derivatives
- The synthesis of 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone is described. This method provides a straightforward strategy to synthesize dihydropyrazole derivatives, which are of interest for further chemical transformations (Zhu et al., 2011).
Novel Synthesis Approaches
- A facile synthesis of highly substituted 4-sulfonyl-1H-pyrazoles has been developed from N-propargylic sulfonylhydrazone derivatives. This method involves a novel 1,3-sulfonyl shift, showcasing an innovative approach to pyrazole synthesis (Zhu et al., 2013).
Tautomerism Studies
- The study on NH-pyrazoles reveals their tautomerism both in solution and in the solid state, offering insights into the structural dynamics of pyrazoles. This understanding is crucial for designing materials and drugs based on pyrazole structures (Cornago et al., 2009).
properties
IUPAC Name |
4-ethynyl-1-propylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-5-10-7-8(4-2)6-9-10/h2,6-7H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOFGJLACNCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethynyl-1-propyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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